4-Chlorophenyl 4-chlorobenzoate
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Overview
Description
4-Chlorophenyl 4-chlorobenzoate is an organic compound with the molecular formula C13H8Cl2O2. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms attached to the phenyl and benzoate groups. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophenyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with 4-chlorophenol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of a porous microporous material as a catalyst can enhance the reaction efficiency and allow for the recycling of the catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-chlorobenzoic acid and 4-chlorophenol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: 4-Chlorobenzoic acid and 4-chlorophenol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorophenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 4-chlorobenzo
Properties
CAS No. |
6961-42-8 |
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Molecular Formula |
C13H8Cl2O2 |
Molecular Weight |
267.10 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H |
InChI Key |
BJLVHBDHEMFVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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